beta-(4-Pyridyl)acrolein Oxalate
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Overview
Description
Beta-(4-Pyridyl)acrolein Oxalate: is an organic compound with the molecular formula C10H9NO5 It is a derivative of acrolein, where the beta position is substituted with a 4-pyridyl group, and it forms an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(4-Pyridyl)acrolein Oxalate typically involves the following steps:
Starting Materials: The synthesis begins with 4-pyridinecarboxaldehyde and acrolein.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form beta-(4-Pyridyl)acrolein.
Formation of Oxalate Salt: The resulting beta-(4-Pyridyl)acrolein is then reacted with oxalic acid to form the oxalate salt.
The reaction conditions generally involve moderate temperatures and controlled pH to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Beta-(4-Pyridyl)acrolein Oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Beta-(4-Pyridyl)acrolein Oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which beta-(4-Pyridyl)acrolein Oxalate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activity. The pyridyl group plays a crucial role in binding to these targets, while the acrolein moiety can undergo further chemical transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Beta-(4-Pyridyl)acrolein: The parent compound without the oxalate salt.
4-Pyridinecarboxaldehyde: A precursor in the synthesis of beta-(4-Pyridyl)acrolein Oxalate.
Acrolein: A simpler aldehyde that forms the backbone of beta-(4-Pyridyl)acrolein.
Uniqueness
This compound is unique due to the presence of both the pyridyl and acrolein functional groups, which confer distinct chemical reactivity and biological activity. The oxalate salt form enhances its solubility and stability, making it more suitable for various applications compared to its parent compounds.
Properties
IUPAC Name |
oxalic acid;(E)-3-pyridin-4-ylprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6)/b2-1+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTHNVMITOXEJZ-TYYBGVCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C=O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383177-50-2 |
Source
|
Record name | beta-(4-Pyridyl)acrolein Oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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